molecular formula C11H10INO2 B15214215 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde CAS No. 491595-94-9

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde

Cat. No.: B15214215
CAS No.: 491595-94-9
M. Wt: 315.11 g/mol
InChI Key: BVYSSBDGSIWJQH-UHFFFAOYSA-N
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Description

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features an iodine atom at the 2-position, a methoxymethyl group at the 1-position, and a carbaldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The iodine atom may facilitate the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The combination of the iodine atom, methoxymethyl group, and carbaldehyde group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .

Properties

CAS No.

491595-94-9

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

2-iodo-1-(methoxymethyl)indole-3-carbaldehyde

InChI

InChI=1S/C11H10INO2/c1-15-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12/h2-6H,7H2,1H3

InChI Key

BVYSSBDGSIWJQH-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2C(=C1I)C=O

Origin of Product

United States

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